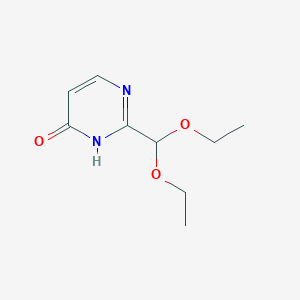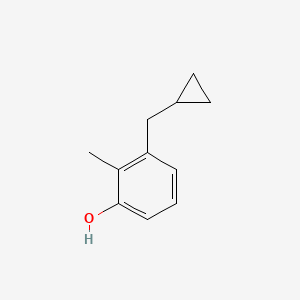
Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features a pyrrolidine ring and an oxadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2,4-dioxobutanoate with pyrrolidine in the presence of a base such as sodium ethoxide . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylate
- Ethyl 2,4-dioxobutanoate derivatives
- Pyrrolidine-2,5-diones
Uniqueness
Ethyl 5-pyrrolidin-1-YL-1,2,4-oxadiazole-3-carboxylate is unique due to its specific combination of a pyrrolidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H13N3O3 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
ethyl 5-pyrrolidin-1-yl-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O3/c1-2-14-8(13)7-10-9(15-11-7)12-5-3-4-6-12/h2-6H2,1H3 |
Clave InChI |
WDHLBTYNQFBKQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=N1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















